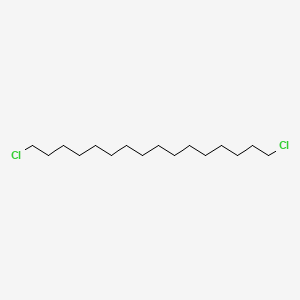

1,16-Dichlorohexadecane

Übersicht

Beschreibung

1,16-Dichlorohexadecane is an organic compound with the molecular formula C₁₆H₃₂Cl₂ It is a chlorinated hydrocarbon, specifically a dichloroalkane, where two chlorine atoms are attached to the terminal carbon atoms of a sixteen-carbon alkane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,16-Dichlorohexadecane can be synthesized through several methods, including:

-

Chlorination of Hexadecane: : This method involves the direct chlorination of hexadecane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction typically occurs at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the terminal positions.

-

Reduction and Chlorination of Hexadecanedioic Acid: : Another method involves the reduction of hexadecanedioic acid to hexadecanediol, followed by chlorination. The reduction can be achieved using lithium aluminum hydride, and the chlorination can be performed using thionyl chloride or phosphorus trichloride.

Industrial Production Methods

Industrial production of this compound often involves the chlorination of hexadecane due to its simplicity and cost-effectiveness. The process is typically carried out in large reactors with controlled temperature and pressure to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,16-Dichlorohexadecane undergoes several types of chemical reactions, including:

-

Nucleophilic Substitution: : The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of alcohols, ethers, or amines, respectively.

-

Elimination Reactions: : Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide can lead to the formation of hexadecadiene.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium alkoxides, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used, often in non-polar solvents like tetrahydrofuran or hexane.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products such as 1,16-hexadecanediol, 1,16-dialkoxyhexadecane, or 1,16-diaminohexadecane can be formed.

Elimination Reactions: The major product is typically 1,16-hexadecadiene.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Prodrug Development : 1,16-Dichlorohexadecane serves as a precursor in the synthesis of quaternary ammonium salts with potential antimalarial properties. Research indicates that derivatives of this compound can exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. The synthesis involves transforming this compound into more complex structures that enhance bioavailability and therapeutic efficacy .

- Antimicrobial Agents : The compound has been studied for its antimicrobial properties. Its chlorinated structure may contribute to its ability to disrupt microbial cell membranes, making it a candidate for developing disinfectants or antiseptics .

Industrial Applications

- Flame Retardants : As part of the halogenated flame retardant category, this compound is evaluated for use in materials that require enhanced fire resistance. Its effectiveness in reducing flammability has been documented, although environmental concerns regarding halogenated compounds necessitate careful consideration .

- Surfactants : The compound can be utilized in formulating surfactants due to its amphiphilic nature. Surfactants derived from this compound can improve the wetting and dispersing properties of formulations used in coatings and cleaning products.

Environmental Considerations

The environmental impact of this compound is an area of ongoing research. As a chlorinated compound, it poses potential risks to aquatic ecosystems if released into the environment. Studies are being conducted to assess its degradation pathways and toxicity levels to ensure safe handling and application .

Case Study 1: Antimalarial Prodrugs

A study demonstrated that derivatives of this compound showed IC50 values in the nanomolar range against P. falciparum. This highlights the potential for developing effective treatments for malaria using modified versions of this compound .

Case Study 2: Flame Retardant Efficacy

Research evaluating the flame-retardant properties of halogenated compounds found that formulations containing this compound significantly reduced ignition times compared to untreated materials. This underscores its utility in enhancing fire safety in consumer products .

Wirkmechanismus

The mechanism of action of 1,16-dichlorohexadecane primarily involves its reactivity as a dichloroalkane. The chlorine atoms can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,14-Dichlorotetradecane: Similar in structure but with a shorter carbon chain.

1,18-Dichlorooctadecane: Similar in structure but with a longer carbon chain.

1,16-Dibromohexadecane: Similar in structure but with bromine atoms instead of chlorine.

Uniqueness

1,16-Dichlorohexadecane is unique due to its specific chain length and the presence of chlorine atoms at the terminal positions. This structure imparts distinct chemical properties, such as reactivity towards nucleophiles and the ability to form specific elimination products. The compound’s amphiphilic nature also makes it valuable in studies involving lipid interactions and membrane biology.

Biologische Aktivität

1,16-Dichlorohexadecane is a chlorinated aliphatic hydrocarbon with potential biological activity that has garnered attention in various fields, including agriculture and pharmacology. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

This compound has the molecular formula and is characterized by its long carbon chain, which influences its solubility and interaction with biological membranes. The compound's structure allows it to participate in various biochemical pathways, particularly in relation to lipid metabolism.

- Toxicity and Antitumor Activity : Research indicates that this compound exhibits cytotoxic properties against malignant cells while promoting the growth of normal cells. This selective toxicity suggests a potential for therapeutic applications in cancer treatment .

- Metabolic Effects : A study focusing on maize genotypes exposed to this compound revealed alterations in metabolic profiles, indicating that the compound influences fatty acid metabolism and other biochemical pathways. The treated plants showed significant differences in metabolite concentrations compared to control groups .

- Cell Membrane Interaction : The compound's long hydrophobic chain may facilitate its integration into cell membranes, impacting membrane fluidity and potentially leading to altered cellular signaling pathways .

Agricultural Applications

- Study on Maize Genotypes : In a comparative analysis of maize genotypes treated with this compound, researchers observed a distinct separation between control and treated groups based on their metabolic profiles. The study highlighted the compound's potential as a growth regulator or stress response agent in plants .

Pharmacological Research

- Antitumor Research : In vitro studies demonstrated that this compound could inhibit tumor cell proliferation while enhancing the viability of normal cells. These findings suggest its potential use in developing targeted cancer therapies .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.34 g/mol |

| Density | 0.9 g/cm³ |

| Boiling Point | 361.9 °C |

| Melting Point | 68-72 °C |

Eigenschaften

IUPAC Name |

1,16-dichlorohexadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32Cl2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSAWKUCPRHLNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCl)CCCCCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337706 | |

| Record name | 1,16-Dichlorohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7735-39-9 | |

| Record name | 1,16-Dichlorohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.